2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound featuring a pyrido[4,3-b][1,6]naphthyridine core fused with a 3-methyl-1,2,4-triazole substituent at position 2 and a pyridyl group at position 7. Its molecular formula is C₁₈H₁₁N₇O₂ (molecular weight: 357.3 g/mol), as confirmed by structural data in . The compound’s unique architecture combines π-deficient (pyridine, naphthyridine) and π-excessive (triazole) heterocycles, enabling diverse intermolecular interactions such as π-π stacking and hydrogen bonding.
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)-8-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N7O2/c1-11-21-19(24-23-11)26-9-6-15-13(18(26)28)10-12-14(22-15)5-8-25(17(12)27)16-4-2-3-7-20-16/h2-10H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJURCCSGNKOENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple stepsThe reaction conditions typically involve the use of metal catalysts and specific solvents to ensure high yield and selectivity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The pyridine and naphthyridine rings can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of substituted products
Scientific Research Applications
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In medicinal applications, it inhibits the activity of certain enzymes and proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of the cancer cells . The triazole and pyridine rings play a crucial role in binding to the target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrido-naphthyridine derivatives with triazole substituents. Below is a systematic comparison with structurally analogous compounds reported in the literature:
Table 1: Structural and Functional Comparison
Key Findings from Comparisons:
Substituent Effects on Bioactivity :
- The pyridyl group in the target compound (position 8) may enhance binding to PARP’s NAD⁺ domain compared to aliphatic substituents (e.g., isopentyl or phenethyl) due to π-π interactions with aromatic residues .
- The 3-methyl-triazole substituent (position 2) likely improves metabolic stability by reducing oxidative degradation, as seen in cyclohexyl analogs .
Physicochemical Properties: Lipophilicity (logP) varies significantly: Phenethyl-substituted derivatives (logP ~3.8) exhibit higher membrane permeability but lower solubility, whereas polar groups (e.g., tetrahydrofuran-methyl) improve solubility at the cost of permeability .
Synthetic Challenges :
- Incorporation of the triazole moiety requires optimized solvent systems (e.g., DMF/EtOH mixtures) and temperatures (80–100°C) to suppress side reactions .
- Intermediate purity (>99% via HPLC and ¹H/¹³C NMR) is critical for ensuring reproducibility in biological assays .
Biological Activity: Structural analogs with bulky substituents (e.g., phenethyl) show stronger anticancer activity but higher cytotoxicity, whereas smaller groups (e.g., pyridyl) may improve selectivity . The target compound’s predicted PARP inhibition aligns with known naphthyridine-based inhibitors (e.g., talazoparib, Ki = 0.6 nM), though experimental validation is needed .
Future Research Directions
- In Silico Studies : Molecular dynamics simulations to validate PARP binding modes .
- Derivatization : Introduce fluorinated or electron-withdrawing groups to modulate potency and pharmacokinetics .
- Synergistic Assays : Test combinations with chemotherapy agents (e.g., temozolomide) to assess synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
